Prop-2-en-1-yl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
PROP-2-EN-1-YL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thiophene ring, and various functional groups
Preparation Methods
The synthesis of PROP-2-EN-1-YL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Functional Group Modifications: Introduction of the prop-2-en-1-yl, methyl, oxo, propylsulfanyl, and carboxylate groups through various organic reactions such as alkylation, oxidation, and esterification.
Industrial production methods would likely involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
PROP-2-EN-1-YL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain functional groups with others.
Coupling Reactions: Reactions such as Suzuki or Stille coupling can be used to introduce new aromatic rings or other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROP-2-EN-1-YL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or tool in studying biological pathways and mechanisms.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of receptors, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar compounds to PROP-2-EN-1-YL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE include other pyrido[2,3-d]pyrimidine derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C19H21N3O3S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
prop-2-enyl 7-methyl-4-oxo-2-propylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-8-25-18(24)13-11(3)20-16-15(14(13)12-7-6-10-26-12)17(23)22-19(21-16)27-9-5-2/h4,6-7,10,14H,1,5,8-9H2,2-3H3,(H2,20,21,22,23) |
InChI Key |
DPCXIZSGNBCZHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C(=O)N1 |
Origin of Product |
United States |
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